Cas no 625471-18-3 (tert-butyl (3S)-3-aminopiperidine-1-carboxylate)
tert-butyl (3S)-3-aminopiperidine-1-carboxylate Chemical and Physical Properties
Names and Identifiers
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- (S)-3-Amino-1-N-Boc-piperidine
- (S)-1-Boc-3-piperidinamine
- (S)-1-BOC-3-AMINOPIPERIDINE
- (S)-(+)-3-Amino-1-Boc-piperidine
- (S)-3-Amino-1-tert-butoxycarbonylpiperidine
- (S)-tert-Butyl 3-aminopiperidine-1-carboxylate
- (S)-1-Boc-3-amipiperidine
- (S)-t-butyl 3-aminopiperidine-1-carboxylate
- tert-butyl (3S)-3-aminopiperidine-1-carboxylate
- (3S)-3-Aminopiperidine, N1-BOC protected
- (S)-3-Amino-1-Boc-piperidine
- (S)-tert-Butyl 3-Amino-1-piperidinecarboxylate
- tert-Butyl (S)-3-amino-1-piperidinecarboxylate
- S-3-amino-1-N-Boc-piperidine
- EN300-100902
- (s)-tert-butyl-3-aminopiperidine-1-carboxylate
- (s)-1-boc-3-amino-piperidine
- (R )-(-)-3-AMINO-1-BOC-Piperidine
- (S)-(+)-3-Amino-1-N-Boc-piperidine
- BP-10248
- (S)-3-amino-Boc-piperidine
- SCHEMBL376485
- N-Boc-3-(S)-aminopiperdine
- tert-butyl (3S)-3-amino-1-piperidinecarboxylate
- (s)-1-n-boc-3-aminopiperidine
- MFCD03094718
- Q-102147
- AC-2191
- (s)-n-boc-3-aminopiperidine
- (5)-tert-butyl 3-aminopiperidine-1-carboxylate
- tert-butyl(3s)-3-aminopiperidine-1-carboxylate
- tert-butyl (35)-3-aminopiperidine-1-carboxylate
- (S)-(+)-3-Amino-1-Boc-piperidine, >=98.0% (TLC)
- AM20020603
- (S)-3-AMINO-N-BOC-PIPERIDINE
- (s)-3-amino-piperidine-1-carboxylic acid tert-butyl ester
- (s)-tert-butyl 3-aminopiperidine-carboxylate
- N-Boc-3-(S)-aminopiperidine
- AKQXKEBCONUWCL-QMMMGPOBSA-N
- 625471-18-3
- AKOS005259883
- (s)3-amino-1-boc-piperidine
- CS-D0649
- 1-Piperidinecarboxylic acid, 3-amino-, 1,1-dimethylethyl ester
- (S)-tert-butyl3-aminopiperidine-1-carboxylate
- tert-butyl(3s)-3-amino-1-piperidinecarboxylate
- 1,1-dimethylethyl (3S)-3-aminopiperidine-1-carboxylate
- (s)-3-amino-n-tboc-piperidine
- HY-40029
- PS-5188
- DTXSID50363571
- (s)-1-boc-3-amniopiperidine
- 1-piperidinecarboxylic acid, 3-amino-, 1,1-dimethylethyl ester, (3s)-
- A66001
- A2335
-
- MDL: MFCD03094718
- Inchi: 1S/C10H20N2O2/c1-10(2,3)14-9(13)12-6-4-5-8(11)7-12/h8H,4-7,11H2,1-3H3/t8-/m0/s1
- InChI Key: AKQXKEBCONUWCL-QMMMGPOBSA-N
- SMILES: O(C(C)(C)C)C(N1CCC[C@@H](C1)N)=O
- BRN: 7807059
Computed Properties
- Exact Mass: 200.15200
- Monoisotopic Mass: 200.152
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 211
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 0.7
- Topological Polar Surface Area: 55.6A^2
Experimental Properties
- Color/Form: Pale-yellow to Yellow-brown Liquid
- Density: 1.02
- Melting Point: 21-25°C
- Boiling Point: 277.3℃ at 760 mmHg
- Flash Point: 121.5℃
- Refractive Index: 1.4690-1.4730
- Solubility: Soluble in dimethylsulfoxide.
- PSA: 55.56000
- LogP: 1.98280
- Sensitiveness: Air Sensitive
- Specific Rotation: -28.5 º (c=1, DMF)
- Optical Activity: [α]/D +32.0±3°, c = 1 in DMF
- Solubility: Not determined
tert-butyl (3S)-3-aminopiperidine-1-carboxylate Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H315-H319
- Warning Statement: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 22-36/37/38
- Safety Instruction: S26
- FLUKA BRAND F CODES:10-34
-
Hazardous Material Identification:
- Safety Term:S26
- HazardClass:8
- Storage Condition:Store at room temperature
- Risk Phrases:R22; R36/37/38
tert-butyl (3S)-3-aminopiperidine-1-carboxylate Customs Data
- HS CODE:2933399090
- Customs Data:
China Customs Code:
2933399090Overview:
2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
tert-butyl (3S)-3-aminopiperidine-1-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | S818234-5g |
(S)-(+)-3-Amino-1-Boc-piperidine |
625471-18-3 | 97% | 5g |
688.00 | 2021-05-17 | |
| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | ARK-0344-250g |
(S)-3-AMINO-1-N-BOC-PIPERIDINE |
625471-18-3 | 97% | 250g |
$438 | 2023-09-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | A-PU580-5g |
tert-butyl (3S)-3-aminopiperidine-1-carboxylate |
625471-18-3 | 98% | 5g |
273CNY | 2021-05-10 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | A-PU580-1g |
tert-butyl (3S)-3-aminopiperidine-1-carboxylate |
625471-18-3 | 98% | 1g |
94CNY | 2021-05-10 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | A-PU580-200mg |
tert-butyl (3S)-3-aminopiperidine-1-carboxylate |
625471-18-3 | 98% | 200mg |
52CNY | 2021-05-10 | |
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | A2335-1G |
(S)-3-Amino-1-tert-butoxycarbonylpiperidine |
625471-18-3 | >95.0%(GC)(T) | 1g |
¥290.00 | 2024-04-16 | |
| TRC | S960110-10mg |
(S)-tert-Butyl 3-Aminopiperidine-1-carboxylate |
625471-18-3 | 10mg |
$ 58.00 | 2023-09-06 | ||
| TRC | S960110-50mg |
(S)-tert-Butyl 3-Aminopiperidine-1-carboxylate |
625471-18-3 | 50mg |
$ 69.00 | 2023-09-06 | ||
| TRC | S960110-100mg |
(S)-tert-Butyl 3-Aminopiperidine-1-carboxylate |
625471-18-3 | 100mg |
$ 86.00 | 2023-09-06 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | S52111-5g |
(S)-tert-Butyl 3-aminopiperidine-1-carboxylate |
625471-18-3 | 98% | 5g |
¥36.0 | 2024-07-19 |
tert-butyl (3S)-3-aminopiperidine-1-carboxylate Suppliers
tert-butyl (3S)-3-aminopiperidine-1-carboxylate Related Literature
-
Youyu Xie,Jiguo Wang,Lin Yang,Wei Wang,Qinghai Liu,Hualei Wang,Dongzhi Wei Catal. Sci. Technol. 2022 12 2162
Additional information on tert-butyl (3S)-3-aminopiperidine-1-carboxylate
Research Brief on tert-butyl (3S)-3-aminopiperidine-1-carboxylate (CAS: 625471-18-3) in Chemical Biology and Pharmaceutical Applications
In recent years, tert-butyl (3S)-3-aminopiperidine-1-carboxylate (CAS: 625471-18-3) has emerged as a pivotal intermediate in the synthesis of bioactive molecules and pharmaceuticals. This compound, characterized by its chiral piperidine scaffold, is widely utilized in drug discovery due to its versatility in constructing pharmacophores and enhancing drug-like properties. The latest research highlights its role in the development of kinase inhibitors, protease inhibitors, and other therapeutic agents targeting complex diseases such as cancer and neurodegenerative disorders.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the application of tert-butyl (3S)-3-aminopiperidine-1-carboxylate in the synthesis of novel Bruton's tyrosine kinase (BTK) inhibitors. The researchers employed this intermediate to introduce a chiral amine moiety, which significantly improved the selectivity and potency of the inhibitors against BTK while minimizing off-target effects. The study underscored the compound's utility in optimizing pharmacokinetic profiles, with enhanced metabolic stability observed in preclinical models.
Further investigations into its chemical reactivity have revealed its potential in multicomponent reactions (MCRs). A recent publication in Organic Letters detailed a one-pot synthesis of polycyclic compounds using tert-butyl (3S)-3-aminopiperidine-1-carboxylate as a key building block. The methodology enabled efficient access to diverse heterocyclic scaffolds, which are valuable for probing biological targets and accelerating hit-to-lead optimization in drug discovery programs.
In the context of central nervous system (CNS) drug development, this compound has been instrumental in the design of sigma-1 receptor modulators. A 2024 study in ACS Chemical Neuroscience reported the use of tert-butyl (3S)-3-aminopiperidine-1-carboxylate to synthesize analogs with improved blood-brain barrier permeability. The resulting compounds exhibited neuroprotective effects in models of Parkinson's disease, highlighting the intermediate's role in addressing unmet medical needs.
From a synthetic chemistry perspective, advancements in enantioselective catalysis have streamlined the production of tert-butyl (3S)-3-aminopiperidine-1-carboxylate. A breakthrough in asymmetric hydrogenation, published in Angewandte Chemie, achieved >99% enantiomeric excess (ee) using a chiral iridium catalyst. This innovation addresses scalability challenges and aligns with green chemistry principles by reducing waste and energy consumption.
Ongoing research is exploring its applications in peptide mimetics and PROTAC (proteolysis-targeting chimera) design. Preliminary data from a 2024 European Journal of Medicinal Chemistry paper suggest that derivatives of tert-butyl (3S)-3-aminopiperidine-1-carboxylate can serve as effective linkers in PROTACs, enabling targeted protein degradation with enhanced cellular uptake. These findings open new avenues for tackling "undruggable" targets in oncology.
In conclusion, tert-butyl (3S)-3-aminopiperidine-1-carboxylate (625471-18-3) continues to be a cornerstone in medicinal chemistry, with its applications expanding into cutting-edge therapeutic modalities. Its chiral specificity, synthetic adaptability, and proven efficacy in diverse drug discovery campaigns position it as a critical tool for researchers aiming to address complex biological challenges. Future studies are expected to further elucidate its potential in emerging areas such as RNA-targeting small molecules and covalent inhibitors.
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